N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

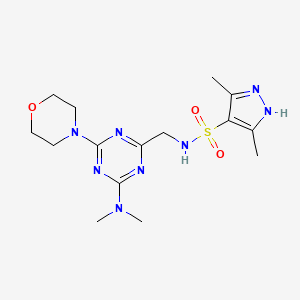

This compound is a triazine-sulfonamide hybrid featuring a 1,3,5-triazine core substituted with dimethylamino (N(CH₃)₂) and morpholino (C₄H₈NO) groups at positions 4 and 6, respectively. A pyrazole-sulfonamide moiety is attached via a methyl linker to the triazine ring.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N8O3S/c1-10-13(11(2)21-20-10)27(24,25)16-9-12-17-14(22(3)4)19-15(18-12)23-5-7-26-8-6-23/h16H,5-9H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUUWUUCWNVPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)-6-morpholino-1,3,5-triazine with a suitable sulfonamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural features often exhibit anticancer properties . The triazine ring is known for its ability to interact with various biological targets, including enzymes involved in cancer cell proliferation. The dimethylamino group may enhance the compound's ability to penetrate cellular membranes and inhibit tumor growth through mechanisms such as apoptosis induction.

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities . The triazine ring can engage in hydrogen bonding and electrostatic interactions with enzyme active sites, potentially modulating metabolic pathways. This characteristic positions it as a candidate for drug development targeting specific enzymes involved in disease processes .

Drug Development

Due to its unique structure, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been explored for its potential as a therapeutic agent in various diseases:

- Anticancer Agents : The compound's ability to inhibit tumor growth suggests it could be developed as an anticancer drug.

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Anticancer Activity : A study demonstrated that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms.

- Enzyme Interaction Studies : Research indicated that the compound could effectively inhibit specific enzymes involved in metabolic pathways critical for disease progression. The interaction was characterized by detailed kinetic studies .

- Synthesis and Characterization : The synthesis of this compound has been optimized to enhance yield and purity. Characterization techniques such as NMR and X-ray crystallography have confirmed its structural integrity.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Core Modifications

The triazine ring’s substituents critically influence physicochemical and biological properties.

- Key Insight: Replacing morpholino (polar, water-soluble) with methoxy (hydrophobic) reduces solubility, as seen in the methoxy analog . Bis-morpholino derivatives (e.g., ) exhibit enhanced binding to kinase ATP pockets due to increased hydrogen bonding .

Sulfonamide vs. Other Linkers

The sulfonamide group distinguishes the target compound from analogs with alternative linkages:

- Piperazine/amide-linked derivatives (e.g., ) prioritize proteasome recruitment in drug design.

Agrochemical vs. Pharmaceutical Analogs

Triazine-sulfonamides are prevalent in herbicides, but the target compound’s substituents suggest divergent applications:

- Key Insight: Herbicidal triazines (e.g., ) prioritize electron-withdrawing groups (e.g., OCH₃) to inhibit acetolactate synthase (ALS). In contrast, the target compound’s dimethylamino (electron-donating) and morpholino groups suggest a shift toward eukaryotic enzyme targeting (e.g., kinases).

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, synthesis, and relevant case studies.

Structural Characteristics

This compound features several key structural elements:

- Triazine Core : The presence of a triazine ring contributes to its biological activity by facilitating interactions with various biological targets.

- Morpholino Group : This moiety enhances solubility and may influence the compound's pharmacokinetics.

- Dimethylamino Group : Known for increasing binding affinity to target enzymes or receptors.

- Pyrazole and Sulfonamide Functionalities : These groups are associated with a range of pharmacological activities.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : Preliminary studies suggest that this compound acts as an enzyme inhibitor, potentially impacting pathways critical for cancer cell survival and proliferation .

- Targeting Cancer Cells : The compound may interfere with cellular processes necessary for tumor growth by binding to specific enzymes or receptors.

- Antiproliferative Effects : Research indicates that derivatives of pyrazole sulfonamides exhibit antiproliferative activity against various cancer cell lines without significant cytotoxicity .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

| Activity | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation through enzyme inhibition |

| Antimicrobial | Potential activity against bacterial and fungal pathogens |

| Anti-inflammatory | May exhibit properties that reduce inflammation via COX-II inhibition |

| Neuroprotective | Morpholino group suggests possible neuroprotective effects |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antiproliferative Activity : A study on pyrazole sulfonamide derivatives reported their efficacy in inhibiting the growth of U937 cells with an IC50 value indicating potent antiproliferative effects while showing minimal cytotoxicity .

- Mechanistic Studies : Research has indicated that compounds with similar structures often engage in hydrogen bonding and electrostatic interactions with biological targets, enhancing their therapeutic potential.

- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic synthesis techniques that optimize yield and purity .

Q & A

Q. What are the optimal synthetic routes for preparing N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions involving triazine and sulfonamide precursors. For example:

- Step 1: React 6-morpholino-1,3,5-triazine-2,4-diamine derivatives with sulfonamide-containing alkyl halides in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH) .

- Step 2: Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

- Critical Parameters: Control stoichiometry of morpholine and dimethylamine groups to avoid side products. Maintain anhydrous conditions to prevent hydrolysis of the triazine ring .

Q. How can the molecular structure and purity of the compound be confirmed experimentally?

Methodological Answer:

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Calculate half-life (t₁/₂) using first-order kinetics .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature under nitrogen atmosphere (heating rate: 10°C/min) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Dose-Response Analysis: Perform IC₅₀/EC₅₀ assays in triplicate using standardized cell lines (e.g., HEK293 or HeLa) to account for variability in cell viability protocols .

- Meta-Analysis: Compare structural analogs (e.g., triazine-sulfonamide hybrids) to identify substituent-specific activity trends. Use PubChem BioActivity data for cross-referencing .

- Molecular Dynamics Simulations: Model ligand-receptor interactions (e.g., with kinases or GPCRs) to rationalize discrepancies in binding affinities .

Q. What advanced strategies can optimize the compound’s selectivity for target enzymes in medicinal chemistry applications?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize derivatives with modified substituents (e.g., fluorinated pyrazole rings or bulkier morpholine groups) and test against enzyme panels .

- Docking Studies: Use AutoDock Vina to predict binding poses with target proteins (e.g., carbonic anhydrase IX). Prioritize derivatives with lower predicted binding energies (ΔG < -8 kcal/mol) .

- Kinetic Assays: Measure inhibition constants (Kᵢ) via stopped-flow spectroscopy to differentiate competitive vs. non-competitive mechanisms .

Q. How can computational methods predict the compound’s reactivity in novel reaction pathways?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., triazine C2/C4 positions) prone to nucleophilic attack .

- Reaction Pathway Mapping: Use Gaussian 16 to simulate intermediates and transition states for proposed mechanisms (e.g., SNAr or radical reactions) .

- Machine Learning Models: Train on existing triazine reaction datasets to predict yields under varying conditions (solvent, catalyst, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.